molecular formula C11H6Cl2O3 B1330526 3-acetyl-6,8-dichloro-2H-chromen-2-one CAS No. 2199-91-9

3-acetyl-6,8-dichloro-2H-chromen-2-one

Cat. No.: B1330526
CAS No.: 2199-91-9
M. Wt: 257.07 g/mol
InChI Key: HCEPIRHGFPRDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-6,8-dichloro-2H-chromen-2-one (CAS 2199-91-9) is a halogenated coumarin derivative synthesized via the condensation of 3,5-dichlorosalicylaldehyde and ethyl acetoacetate in the presence of piperidine . Its molecular formula is C₁₁H₆Cl₂O₃, with a molecular weight of 257.07 g/mol . Key spectroscopic data includes:

  • IR: Peaks at 1749 cm⁻¹ (lactone C=O), 1676 cm⁻¹ (acetyl C=O), and 769 cm⁻¹ (C-Cl) .
  • NMR: ¹H signals at δ 8.37 (H4), 7.54 (H7), and 7.66 (H5), with a methyl group resonance at δ 2.71 .

The compound’s structure features electron-withdrawing chlorine substituents at positions 6 and 8, which enhance electrophilicity and influence its reactivity and biological interactions . It serves as a precursor for synthesizing bioactive derivatives, such as Schiff bases and thiazole hybrids, with demonstrated anti-tubercular, antioxidant, and insecticidal activities .

Properties

IUPAC Name

3-acetyl-6,8-dichlorochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O3/c1-5(14)8-3-6-2-7(12)4-9(13)10(6)16-11(8)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEPIRHGFPRDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308033
Record name 3-acetyl-6,8-dichloro-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-91-9
Record name 2199-91-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201537
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-acetyl-6,8-dichloro-2H-chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ACETYL-6,8-DICHLOROCOUMARIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-acetyl-6,8-dichloro-2H-chromen-2-one is used as an intermediate in the synthesis of various biologically active compounds. It serves as a building block for the development of new chemical entities with potential therapeutic applications .

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in research to understand the mechanisms of these activities and to develop new drugs .

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are investigated for their efficacy and safety in treating various diseases .

Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of dyes, pigments, and other industrially relevant materials .

Mechanism of Action

The mechanism of action of 3-acetyl-6,8-dichloro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Chlorine atoms increase electrophilicity and melting point compared to methoxy or alkyl groups .
  • Synthetic Yields : Lower yields for dichloro derivatives (48%) vs. methoxy analogs (~75%) suggest steric or electronic challenges during cyclization .

Key Observations :

  • Adulticidal Activity: Dichloro derivatives show moderate activity (up to 77%), whereas non-chlorinated coumarins exhibit higher larvicidal but lower adulticidal effects .
  • Antioxidant Capacity: Chlorine substituents enhance radical scavenging compared to non-halogenated analogs, likely due to increased stability of radical intermediates .
Electronic and Reactivity Comparisons
Substituent Electronic Effect Impact on Reactivity Example Reaction
6,8-Dichloro Strong electron-withdrawing Enhances electrophilicity; facilitates nucleophilic substitution at C3 acetyl group Bromination at acetyl group
8-Methoxy Electron-donating Reduces electrophilicity; may hinder cyclization Lower reaction yields
Di-tert-butyl Steric hindrance Limits accessibility for further derivatization N/A (data lacking)

Key Observations :

  • Chlorine substituents enhance reactivity for derivatization (e.g., bromination to form 3-(2-bromoacetyl) intermediates) .

Biological Activity

3-Acetyl-6,8-dichloro-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique chromenone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores these biological activities in detail, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H8Cl2OC_{11}H_{8}Cl_{2}O. The presence of chlorine atoms at the 6 and 8 positions significantly influences its chemical reactivity and biological activity. The acetyl group at the 3-position enhances its solubility in organic solvents, making it a versatile compound for various applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It can inhibit certain enzymes or receptors involved in inflammatory processes and cancer cell proliferation. For instance, studies have indicated that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer development.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) against selected microbial strains are summarized in Table 1.

Microbial Strain MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans64

These results indicate that the compound exhibits moderate antimicrobial activity, comparable to standard antibiotics used in clinical settings .

Anticancer Activity

The anticancer potential of this compound has been investigated through various cell line assays. Notably, it has shown promising cytotoxic effects against liver carcinoma cells (HEPG2) with an IC50 value indicating significant potency. The results from these studies are presented in Table 2.

Compound IC50 (µM) Cell Line
This compound10.5HEPG2
Reference Compound (e.g., Doxorubicin)5.0HEPG2

The compound's mechanism involves inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Study on Antitumor Activity

A recent study focused on the synthesis of novel derivatives of this compound and their evaluation against liver carcinoma cells. The derivatives exhibited varying degrees of cytotoxicity, with some showing enhanced activity compared to the parent compound. For example:

  • Derivative A : IC50 = 7.5 µM
  • Derivative B : IC50 = 12 µM
  • Derivative C : IC50 = 9 µM

These findings suggest that modifications to the chemical structure can significantly enhance anticancer properties .

Antioxidant Activity

In addition to antimicrobial and anticancer effects, the antioxidant activity of this compound has been assessed using the DPPH radical scavenging method. The results indicated that it possesses moderate antioxidant capabilities, which may contribute to its overall therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.